molecular formula C22H26ClNO4 B2894308 3-(4-chlorophenyl)-1-(3,4,5-trimethoxybenzoyl)azepane CAS No. 1797697-63-2

3-(4-chlorophenyl)-1-(3,4,5-trimethoxybenzoyl)azepane

Cat. No.: B2894308
CAS No.: 1797697-63-2
M. Wt: 403.9
InChI Key: QSIXNDLOYNMAGI-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-1-(3,4,5-trimethoxybenzoyl)azepane: is a synthetic organic compound that features a unique combination of a chlorophenyl group and a trimethoxyphenyl group linked through an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-1-(3,4,5-trimethoxybenzoyl)azepane typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving appropriate precursors such as 4-chlorobenzylamine and a suitable dihaloalkane.

    Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced through a nucleophilic substitution reaction using 3,4,5-trimethoxybenzyl chloride.

    Final Coupling: The final step involves coupling the azepane derivative with the trimethoxyphenyl derivative under suitable conditions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization step and automated systems for the coupling reactions to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles like nitronium ion (NO2+) in nitration reactions or sulfonyl chlorides in sulfonation reactions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or sulfonyl derivatives.

Scientific Research Applications

3-(4-chlorophenyl)-1-(3,4,5-trimethoxybenzoyl)azepane: has been explored for various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    3-(4-chlorophenyl)-1-(3,4,5-trimethoxybenzoyl)azepane: can be compared with other azepane derivatives and trimethoxyphenyl-containing compounds.

    Colchicine: A well-known anti-cancer agent that also inhibits tubulin polymerization.

    Podophyllotoxin: Another compound with a trimethoxyphenyl group, used in the treatment of genital warts.

Uniqueness

The uniqueness of This compound lies in its combined structural features, which allow it to interact with multiple biological targets, potentially leading to a broader spectrum of activity compared to other similar compounds .

Properties

IUPAC Name

[3-(4-chlorophenyl)azepan-1-yl]-(3,4,5-trimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClNO4/c1-26-19-12-17(13-20(27-2)21(19)28-3)22(25)24-11-5-4-6-16(14-24)15-7-9-18(23)10-8-15/h7-10,12-13,16H,4-6,11,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSIXNDLOYNMAGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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